molecular formula C9H10ClNO3 B2591482 4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride CAS No. 860449-61-2

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride

Cat. No.: B2591482
CAS No.: 860449-61-2
M. Wt: 215.63
InChI Key: MMLFJBWYZJMZSU-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C9H9NO3·HCl. It is a monocarboxylic acid that features a pyridine ring attached to a butanoic acid backbone. This compound is known for its role as a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride can be synthesized through the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by acid-base neutralization . The reaction typically involves:

    Reactants: 3-pyridinecarboxaldehyde and acetaldehyde.

    Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 3-pyridinecarboxaldehyde and acetaldehyde.

    Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.

    Purification: Advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

    Substitution: Products include substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is unique due to its specific structure and the position of the pyridine ring, which influences its chemical reactivity and biological activity. Its role as a byproduct of tobacco-specific N-nitrosamines also sets it apart from other similar compounds .

Properties

IUPAC Name

4-oxo-4-pyridin-4-ylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-8(1-2-9(12)13)7-3-5-10-6-4-7;/h3-6H,1-2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLFJBWYZJMZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860449-61-2
Record name 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride
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